2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a 6-fluoro-substituted indole core linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at the 5-position (Fig. 1). The fluorine atom enhances electronegativity and metabolic stability, while the methoxymethyl group balances lipophilicity and hydrogen-bonding capacity. Its structural uniqueness lies in the synergy between the indole’s aromatic π-system and the thiadiazole’s electron-deficient heterocycle, which may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-5-4-9-2-3-10(15)6-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEVRNSCWDMCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole precursors. The indole precursor can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The thiadiazole precursor can be prepared by the cyclization of thiosemicarbazide with a suitable carbonyl compound. The final step involves the coupling of the indole and thiadiazole precursors under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or thiadiazole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming new C-C or C-N bonds.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in heterocyclic cores, substituents, or functional groups, as derived from peer-reviewed literature and synthetic reports.
Table 1: Structural and Functional Comparisons
*Calculated using ChemDraw Professional 21.0.
Heterocyclic Core Variations
- 1,3,4-Thiadiazole vs. Thiadiazole-based compounds like the target may exhibit stronger π-π stacking in hydrophobic binding pockets .
- Thiadiazole vs. Triazole : Triazole-containing analogs () introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing molecular weight and synthetic complexity .
Substituent Effects
- Methoxymethyl vs. Butyl (Thiadiazole 5-position) : The methoxymethyl group in the target compound offers moderate lipophilicity (LogP ~2.8) compared to the butyl group (LogP ~3.5), which may improve blood-brain barrier penetration while maintaining solubility .
- 6-Fluoroindole vs. Indole-3-methyl : Fluorine at the indole 6-position reduces oxidative metabolism, whereas indole-3-methyl substituents () may enhance steric interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
